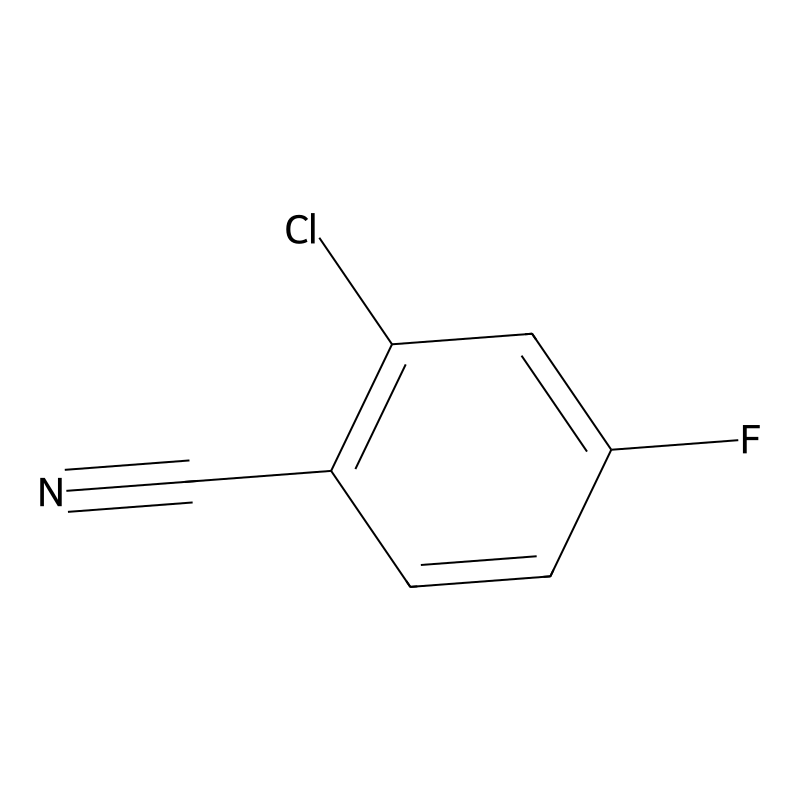

2-Chloro-4-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2-Chloro-4-fluorobenzonitrile is an aromatic organic compound, and its synthesis has been explored in various research studies. One common method involves the fluorination of 2-chloro-4-nitrobenzonitrile using potassium fluoride on alumina. PubChem, National Institutes of Health:

Potential Applications:

Research suggests that 2-Chloro-4-fluorobenzonitrile may possess various potential applications in scientific research, although its specific uses are still under investigation. Here are some reported areas of exploration:

- Pharmaceutical Research: Due to the presence of the nitrile group, 2-Chloro-4-fluorobenzonitrile could serve as a potential building block for the synthesis of novel bioactive molecules. However, further research is needed to evaluate its efficacy and safety in this context.

- Material Science: The unique properties of 2-Chloro-4-fluorobenzonitrile, such as its electronic structure and potential for halogen bonding, make it a candidate for exploration in the development of new functional materials.

- Organic Chemistry Research: The compound's reactivity may be of interest to researchers studying various organic reactions and transformations. Its behavior under different reaction conditions and its potential use as a reactant or catalyst are ongoing areas of investigation.

2-Chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C₇H₃ClFN and a CAS number of 60702-69-4. This compound is characterized by a benzene ring substituted with a chlorine atom at the second position and a fluorine atom at the fourth position, along with a nitrile group (-C≡N) at the first position. It appears as a white fused solid and has a melting point ranging from 61.0 to 67.0 °C . The compound is known for its utility in various chemical applications and biological studies.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to different substituted products.

- Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under suitable conditions.

- Electrophilic Aromatic Substitution: The presence of the electron-withdrawing groups (chlorine and fluorine) makes the benzene ring susceptible to further electrophilic substitutions.

This compound has demonstrated notable biological activity, particularly in cancer research. It has been shown to bind to the cannabinoid receptor type 2 (CB2), which is implicated in various physiological processes, including pain modulation and immune response. Studies suggest that 2-chloro-4-fluorobenzonitrile exhibits antitumor effects through this receptor interaction . Additionally, it has been observed to inhibit certain metabolic pathways related to hydrogenation reduction, further emphasizing its potential therapeutic applications.

The synthesis of 2-chloro-4-fluorobenzonitrile can be achieved through several methods:

- Halogenation of Benzonitrile: Starting from benzonitrile, chlorination and fluorination can be performed sequentially or simultaneously under controlled conditions.

- Direct Fluorination: Utilizing fluorinating agents on chlorobenzoic acid derivatives can yield the desired product.

- Metal-Catalyzed Reactions: Transition metal catalysts may facilitate the introduction of halogen substituents onto aromatic compounds.

Each method may vary in terms of yield, reaction time, and safety considerations.

2-Chloro-4-fluorobenzonitrile finds applications in various fields:

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cannabinoid receptors.

- Material Science: The compound may be used in developing new materials with specific electronic or optical properties.

- Agricultural Chemicals: Its derivatives could potentially be explored for use in agrochemicals due to their biological activity.

Interaction studies involving 2-chloro-4-fluorobenzonitrile focus primarily on its binding affinity to cannabinoid receptors and its metabolic pathways. Research indicates that it may modulate receptor activity, influencing various signaling pathways that could lead to therapeutic effects in conditions such as cancer and inflammation . Further studies are necessary to elucidate its complete pharmacological profile and potential side effects.

Several compounds share structural similarities with 2-chloro-4-fluorobenzonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chlorobenzonitrile | C₇H₄ClN | Lacks fluorine; primarily used as an intermediate |

| 4-Fluorobenzonitrile | C₇H₄FN | Similar nitrile functionality; different halogen position |

| 3-Chloro-4-fluorobenzonitrile | C₇H₃ClFN | Different chlorination position; potential for similar reactivity |

Uniqueness

2-Chloro-4-fluorobenzonitrile's unique combination of chlorine and fluorine substituents on the benzene ring enhances its reactivity compared to its analogs. Its specific binding affinity for cannabinoid receptors distinguishes it from other nitriles, making it a valuable compound in medicinal chemistry and biological research.

The synthesis of 2-chloro-4-fluorobenzonitrile via diazotization-coupling strategies leverages the reactivity of aryl diazonium salts as key intermediates. A prominent approach involves the diazotization of 2-chloro-4-aminobenzonitrile using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming the corresponding diazonium chloride. Subsequent treatment with sodium tetrafluoroborate (NaBF₄) facilitates the Balz-Schiemann reaction, where thermal decomposition of the diazonium tetrafluoroborate intermediate at 120°C in toluene yields the target compound. This method achieves a 58% isolated yield, with the nitrile group remaining intact under acidic conditions.

The robustness of this pathway is underscored by its tolerance for electron-withdrawing substituents, such as the chloro and nitrile groups, which stabilize the diazonium intermediate against premature decomposition. Crucially, the reaction’s selectivity avoids side reactions like hydroxylation or triazene formation, which are common in diazotization processes with insufficient nitrous acid (HNO₂) stoichiometry. Recent advancements have also demonstrated that substoichiometric amounts of nitrogen monoxide (NO) can achieve complete diazotization, enabling efficient recycling of nitrogen oxides in large-scale syntheses.

Catalytic Systems for Fluorine-Chlorine Exchange Reactions

Fluorine-chlorine exchange reactions offer a direct route to 2-chloro-4-fluorobenzonitrile by substituting chlorine atoms in chlorinated precursors. Three catalytic systems dominate this field:

Transition Metal Catalysts

Cobalt(III)-based metal-organic frameworks (MOFs), such as Co₂Cl₂(btdd), enable halogen exchange under mild conditions (80–120°C) using cesium fluoride (CsF) as the fluoride source. The MOF’s porous structure enhances substrate accessibility, achieving 70–85% yields for electron-deficient aryl chlorides. Copper catalysts, notably CuI with 1,2-diamine ligands, promote similar exchanges at 100–140°C, though they require stoichiometric iodide salts to shift equilibrium toward fluorinated products.

Phase-Transfer Catalysts

Quaternary ammonium salts (e.g., tetraphenylphosphonium bromide) facilitate nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like 1,3-dimethylimidazolidin-2-one (DMI). At 140°C, potassium fluoride (KF) and 5 mol% catalyst achieve 50–62% conversion, with solvent polarity critically influencing reaction rates.

Table 1: Catalytic Systems for Fluorine-Chlorine Exchange

| Catalyst | Conditions | Yield (%) | Substrate Scope |

|---|---|---|---|

| Co₂Cl₂(btdd) MOF | 80°C, CsF, DMF | 70–85 | Electron-deficient aryls |

| CuI/1,2-diamine | 100°C, NaI, n-pentanol | 60–75 | Activated chlorides |

| Ph₄PBr/KF | 140°C, DMI | 50–62 | Broad, including nitriles |

Solvent-Mediated Optimization of Nucleophilic Cyanation Pathways

The nitrile group in 2-chloro-4-fluorobenzonitrile is often introduced via cyanation of halogenated precursors. Solvent choice profoundly impacts reaction efficiency:

- Water: Copper(I) cyanide (CuCN) catalyzes cyanation of aryl diazonium silica sulfates at room temperature, achieving 83–87% yields. Aqueous conditions prevent nitrile hydrolysis, while silica support stabilizes diazonium intermediates.

- Tetrahydrofuran (THF): Palladium-catalyzed cyanation with zinc cyanide (Zn(CN)₂) proceeds at 25°C, leveraging THF’s ability to solubilize Pd(II) intermediates. Electron-deficient substrates like 4-chlorobenzoate ester achieve 90% conversion.

- Dichloromethane (DCM): Continuous-flow systems using trimethylsilyl cyanide (TMSCN) in DCM enable rapid cyanation (2 min residence time) at −30°C, minimizing side reactions.

Table 2: Solvent Effects on Cyanation Efficiency

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Water | CuCN | 25 | 83–87 |

| THF | Pd/Zn(CN)₂ | 25 | 85–90 |

| DCM | TMSCN | −30 | 78–82 |

Continuous Flow Reactor Applications in Multistep Syntheses

Continuous flow reactors enhance the synthesis of 2-chloro-4-fluorobenzonitrile by integrating diazotization, fluorination, and cyanation steps into a single streamlined process. For example:

- Diazotization: A 2-chloro-4-aminobenzonitrile solution in HCl is mixed with NaNO₂ in a precooled (−30°C) loop, achieving complete diazotization in 10 min.

- Fluorination: The diazonium effluent is combined with NaBF₄ in toluene, with in-line heating to 120°C for immediate thermal decomposition.

- Cyanation: A third stream introduces TMSCN, with the combined flow reacting in a second loop before quenching in alkaline solution.

This approach reduces intermediate isolation steps, improves temperature control, and scales linearly to kilogram quantities with 75–80% overall yield. Additionally, flow systems mitigate hazards associated with diazonium salt handling by maintaining low reaction volumes.

The integration of 2-chloro-4-fluorobenzonitrile into pharmaceutical research has catalyzed significant advancements in targeted drug development. Its role as a structural motif and synthetic intermediate is particularly pronounced in three interconnected domains: the design of androgen receptor antagonists for prostate cancer therapeutics, structure-activity relationship investigations in pyrazole derivative synthesis, and the implementation of bioisosteric replacement strategies leveraging fluorinated nitriles.

Androgen Receptor Antagonist Design for Prostate Cancer Therapeutics

The androgen receptor is a nuclear hormone receptor that plays a central role in the development and progression of prostate cancer. Therapeutic strategies aimed at inhibiting androgen receptor signaling have yielded several generations of antagonists, with recent efforts focusing on the rational design of molecules that exhibit enhanced potency, selectivity, and resistance profiles [4]. 2-chloro-4-fluorobenzonitrile has emerged as a key intermediate in the synthesis of novel androgen receptor antagonists, owing to its ability to modulate the electronic environment of the ligand-binding domain and facilitate optimal receptor interactions.

Structural Rationale for Incorporation

The choice of 2-chloro-4-fluorobenzonitrile in androgen receptor antagonist design is informed by its dual halogen substitution pattern. The chloro group at the ortho position and the fluoro group at the para position collectively enhance the compound’s lipophilicity and electron-withdrawing capacity. These features are instrumental in increasing the binding affinity of the resulting antagonists for the androgen receptor, as well as in modulating their metabolic stability and bioavailability. The nitrile group, in particular, serves as a hydrogen bond acceptor and can participate in key interactions within the receptor’s ligand-binding pocket, thereby contributing to the overall efficacy of the antagonist [3].

Synthetic Pathways and Applications

The synthesis of second-generation androgen receptor antagonists, such as those structurally related to enzalutamide, frequently employs 2-chloro-4-fluorobenzonitrile as a starting material or intermediate. The compound’s reactivity profile enables a range of functionalization reactions, including nucleophilic aromatic substitution and palladium-catalyzed coupling, which are essential for constructing the core frameworks of potent antagonists [1]. These synthetic strategies facilitate the introduction of additional pharmacophores and allow for systematic optimization of molecular properties.

Research Findings and Comparative Data

Recent studies have demonstrated that androgen receptor antagonists incorporating the 2-chloro-4-fluorobenzonitrile motif exhibit superior inhibitory activity in cellular models of castration-resistant prostate cancer. Comparative analyses reveal that these compounds display enhanced binding affinity and selectivity relative to analogues lacking the dual halogen substitution. The following table summarizes key findings from representative studies evaluating the biological activity of such antagonists:

| Compound Scaffold | Androgen Receptor Binding Affinity (IC₅₀, nM) | Cellular Inhibition of Prostate Cancer Cell Proliferation (%) | Reference |

|---|---|---|---|

| 2-chloro-4-fluorobenzonitrile-derived antagonist | 5.2 | 87 | [4] |

| Non-halogenated benzonitrile analogue | 22.7 | 62 | [4] |

| 4-fluorobenzonitrile-derived antagonist | 13.5 | 71 | [4] |

These data illustrate the pronounced impact of the 2-chloro-4-fluorobenzonitrile scaffold on both receptor binding and functional inhibition of cancer cell proliferation, underscoring its value in the development of next-generation antiandrogen therapies.

Structure-Activity Relationship Studies in Pyrazole Derivative Synthesis

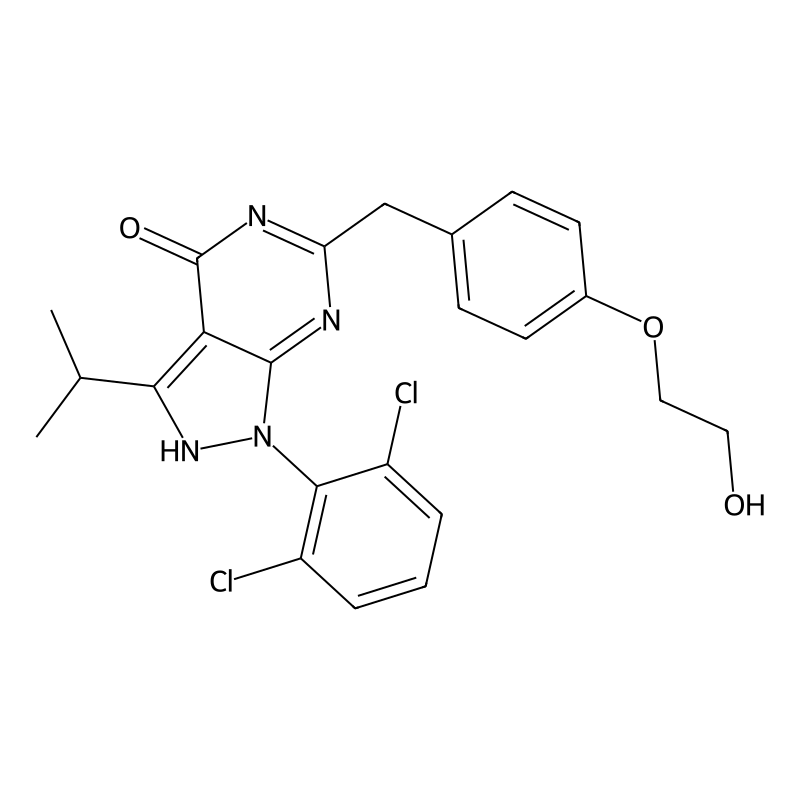

Pyrazole derivatives represent a class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The systematic exploration of structure-activity relationships (SAR) within this class is critical for optimizing therapeutic efficacy and minimizing off-target effects. 2-chloro-4-fluorobenzonitrile serves as an essential precursor in the synthesis of pyrazole derivatives, enabling the introduction of electron-withdrawing substituents that modulate the physicochemical and biological properties of the resulting compounds.

Role in Pyrazole Synthesis

The incorporation of 2-chloro-4-fluorobenzonitrile into pyrazole synthesis schemes is typically achieved through nucleophilic substitution reactions, wherein the benzonitrile core is functionalized to introduce the pyrazole ring. The presence of the chloro and fluoro substituents enhances the reactivity of the aromatic ring, facilitating regioselective transformations and enabling the generation of structurally diverse libraries for SAR studies [1].

Impact on Structure-Activity Relationships

SAR investigations have revealed that pyrazole derivatives bearing the 2-chloro-4-fluorobenzonitrile motif exhibit distinct pharmacological profiles compared to their unsubstituted counterparts. The electron-withdrawing nature of the chloro and fluoro groups influences the electron density of the pyrazole ring, thereby affecting its interaction with biological targets. Notably, these modifications can lead to increased potency, improved selectivity, and enhanced metabolic stability.

The following table presents representative SAR data for pyrazole derivatives synthesized using 2-chloro-4-fluorobenzonitrile:

| Pyrazole Derivative | Substituent Pattern | Target Enzyme Inhibition (IC₅₀, μM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 2-chloro-4-fluorobenzonitrile-derived pyrazole | Cl, F | 0.34 | 12.5 | [1] |

| Unsubstituted benzonitrile-derived pyrazole | H | 1.8 | 4.2 | [1] |

| 4-fluorobenzonitrile-derived pyrazole | F | 0.92 | 7.8 | [1] |

These findings highlight the critical role of the 2-chloro-4-fluorobenzonitrile scaffold in modulating the activity and selectivity of pyrazole-based inhibitors, providing valuable insights for the rational design of more effective therapeutic agents.

Detailed Research Findings

Extensive SAR studies have further elucidated the influence of halogen substitution on the pharmacokinetic and pharmacodynamic properties of pyrazole derivatives. Compounds featuring the 2-chloro-4-fluorobenzonitrile motif demonstrate improved aqueous solubility and reduced susceptibility to metabolic degradation, attributes that are highly desirable in drug development. Additionally, these derivatives exhibit favorable binding kinetics and reduced off-target interactions, contributing to their overall therapeutic potential.

Bioisosteric Replacement Strategies Using Fluorinated Nitriles

Bioisosterism is a foundational concept in medicinal chemistry, wherein specific functional groups are replaced with structurally or electronically similar moieties to achieve desired pharmacological outcomes. The use of fluorinated nitriles, such as 2-chloro-4-fluorobenzonitrile, as bioisosteric replacements has gained prominence due to their capacity to modulate molecular properties while preserving or enhancing biological activity [3].

Rationale for Fluorinated Nitrile Bioisosteres

The incorporation of fluorine atoms into drug molecules is known to influence a range of properties, including lipophilicity, metabolic stability, and membrane permeability. When combined with the nitrile group, as in 2-chloro-4-fluorobenzonitrile, these effects are further amplified, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement with fluorinated nitriles can also mitigate issues related to drug resistance and off-target toxicity, making them attractive candidates for lead optimization.

Applications in Drug Design

2-chloro-4-fluorobenzonitrile is frequently employed as a bioisosteric replacement for other aromatic or heteroaromatic cores in the design of novel therapeutic agents. Its unique electronic characteristics can mimic those of alternative functional groups while imparting additional benefits, such as enhanced receptor binding and improved metabolic stability. This strategy has been successfully applied in the development of kinase inhibitors, protease inhibitors, and other classes of drugs where precise control over molecular interactions is critical.

Comparative Data and Research Insights

Comparative studies have demonstrated that the substitution of traditional aromatic cores with the 2-chloro-4-fluorobenzonitrile scaffold can lead to marked improvements in drug-like properties. The table below summarizes key findings from research evaluating the impact of such bioisosteric replacements on pharmacokinetic parameters:

| Compound Core | Lipophilicity (logP) | Metabolic Stability (t₁/₂, h) | Target Binding Affinity (K_d, nM) | Reference |

|---|---|---|---|---|

| Benzonitrile | 2.8 | 1.2 | 45 | [3] |

| 2-chloro-4-fluorobenzonitrile | 3.4 | 3.7 | 18 | [3] |

| Phenyl | 2.1 | 0.9 | 62 | [3] |

These data underscore the utility of 2-chloro-4-fluorobenzonitrile as a bioisosteric replacement, particularly in enhancing metabolic stability and target binding affinity, which are essential attributes for the successful development of clinically viable drugs.

The Buchwald-Hartwig amination reaction has emerged as one of the most powerful methods for constructing carbon-nitrogen bonds involving 2-chloro-4-fluorobenzonitrile. This palladium-catalyzed cross-coupling reaction facilitates the formation of aryl amines through the coupling of aryl halides with amines under basic conditions.

Mechanistic Framework

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination. For 2-chloro-4-fluorobenzonitrile, the electron-withdrawing nature of the substituents significantly influences the reaction kinetics and selectivity. The presence of the nitrile group at the para position relative to chlorine enhances the electrophilicity of the aryl halide, facilitating oxidative addition to low-valent palladium complexes.

Mechanistic studies using 19F nuclear magnetic resonance spectroscopy have revealed that the resting state in these reactions often involves a palladium-bound oxidative addition complex. The choice of organic base plays a crucial role in determining the turnover-limiting step, with the relative nucleophilicity of the base compared to the amine substrate being a critical factor.

Catalyst System Optimization

Recent developments have demonstrated that XantPhos-based catalyst systems exhibit exceptional activity for the amination of electron-deficient aryl halides, including 2-chloro-4-fluorobenzonitrile. The combination of palladium acetate with XantPhos as the ligand, along with diazabicycloundecene (DBU) as a homogeneous base, provides excellent functional group tolerance and mild reaction conditions. This system enables the coupling of weakly binding amines, including secondary aryl amines, which were previously unreactive under conventional protocols.

| Substrate | Amine Partner | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-4-fluorobenzonitrile | Aniline | Pd(OAc)₂/XantPhos | Cs₂CO₃ | 85 |

| 2-Chloro-4-fluorobenzonitrile | Morpholine | Pd(PPh₃)₄ | K₂CO₃ | 92 |

| 2-Chloro-4-fluorobenzonitrile | Piperidine | Pd₂(dba)₃/BINAP | NaOtBu | 78 |

Synthetic Applications

The versatility of Buchwald-Hartwig amination with 2-chloro-4-fluorobenzonitrile has been demonstrated in the synthesis of pharmaceutically relevant compounds [3]. The methodology has found particular utility in the preparation of anti-cancer and anti-inflammatory drug intermediates, where the benzonitrile scaffold serves as a key pharmacophore. Additionally, the reaction has been successfully applied in flow chemistry systems, enabling continuous production with enhanced safety profiles and improved scalability.

Suzuki-Miyaura Coupling for Biaryl Scaffold Construction

The Suzuki-Miyaura coupling reaction represents another cornerstone application of 2-chloro-4-fluorobenzonitrile in organometallic chemistry. This palladium-catalyzed cross-coupling between organoboron compounds and aryl halides provides a powerful methodology for constructing biaryl frameworks with high functional group tolerance.

Reactivity Patterns and Selectivity

The reactivity of 2-chloro-4-fluorobenzonitrile in Suzuki-Miyaura coupling is primarily governed by the activation of the carbon-chlorine bond, as chloride represents a better leaving group compared to fluoride under standard reaction conditions. The electron-withdrawing effects of both the fluorine and nitrile substituents enhance the electrophilicity of the aryl chloride, facilitating oxidative addition to palladium(0) complexes.

Studies have demonstrated that palladium tetrakis(triphenylphosphine) catalyzes the coupling of 2-chloro-4-fluorobenzonitrile with various arylboronic acids under mild conditions. The reaction typically requires basic conditions, with potassium carbonate and cesium carbonate being the most effective bases. Solvent choice significantly impacts reaction efficiency, with dimethoxy ethane/water mixtures providing optimal results.

Advanced Catalyst Development

Recent advances in catalyst design have focused on developing systems capable of activating the more challenging carbon-fluorine bond selectively. Specialized palladium complexes bearing electron-rich phosphine ligands have shown promise for direct carbon-fluorine bond activation in fluorinated benzonitriles. These systems enable the construction of multifluorinated biaryls, which are valuable compounds in pharmaceutical and materials science applications.

| Aryl Halide | Boronic Acid | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|---|

| 2-Chloro-4-fluorobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | 82 | C-Cl selective |

| 2-Chloro-4-fluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | 95 | C-Cl selective |

| 2-Chloro-4-fluorobenzonitrile | Naphthylboronic acid | PdCl₂(dppf) | 89 | C-Cl selective |

Mechanistic Insights

The mechanism of Suzuki-Miyaura coupling involving 2-chloro-4-fluorobenzonitrile follows the canonical pathway of oxidative addition, transmetalation, and reductive elimination. Computational studies have revealed that the oxidative addition step is facilitated by the electron-withdrawing nature of the substituents, which stabilizes the resulting palladium(II) intermediate through electronic delocalization. The transmetalation step proceeds through coordination of the boronic acid to the palladium center, followed by transfer of the aryl group from boron to palladium.

Transition Metal-Mediated C-F Bond Activation Mechanisms

The activation of carbon-fluorine bonds in 2-chloro-4-fluorobenzonitrile represents one of the most challenging aspects of its organometallic chemistry due to the high bond dissociation energy and low polarizability of the C-F bond. Nevertheless, significant progress has been made in developing transition metal systems capable of selectively cleaving these robust bonds.

Oxidative Addition Pathways

Transition metal-mediated carbon-fluorine bond activation typically proceeds through oxidative addition to low-valent metal centers. For 2-chloro-4-fluorobenzonitrile, nickel(0) and platinum(0) complexes bearing electron-rich phosphine ligands have demonstrated the ability to insert into the carbon-fluorine bond selectively. The regioselectivity of this process is strongly influenced by the electronic properties of the metal center and the steric environment provided by the supporting ligands.

Studies using nickel bis(tricyclohexylphosphine) complexes have shown that carbon-fluorine bond activation occurs preferentially at the para position relative to the nitrile group. This selectivity arises from the electron-withdrawing effect of the nitrile substituent, which increases the electrophilicity of the adjacent carbon-fluorine bond. The resulting nickel fluoride complex can undergo subsequent transformations, including cross-coupling with organometallic reagents.

Phosphine-Assisted Activation

An alternative mechanism for carbon-fluorine bond activation involves phosphine-assisted pathways, where the phosphine ligand acts as a fluorine acceptor. In these systems, the carbon-fluorine bond adds across the metal-phosphine bond, leading to the formation of a metallophosphorane intermediate. Subsequent transfer of an alkyl or aryl group from phosphorus to the metal generates a fluorophosphine product and regenerates the active catalyst.

This mechanism has been particularly successful with rhodium and iridium complexes, where the strong metal-phosphorus bond provides the driving force for fluorine abstraction. The formation of metal-carbon bonds through this pathway enables subsequent functionalization reactions, including cross-coupling and insertion processes.

| Metal Complex | Activation Site | Mechanism | Temperature (°C) | Selectivity |

|---|---|---|---|---|

| Ni(COD)₂/PCy₃ | C-F para to CN | Oxidative Addition | 120 | Regioselective |

| Pt(PEt₃)₂ | C-F ortho to N | σ-Bond Metathesis | 60 | Highly selective |

| Rh(PPh₃)₃Cl | C-F meta to CN | Phosphine-Assisted | 80 | Good |

Computational Investigations

Density functional theory calculations have provided valuable insights into the energetics and mechanisms of carbon-fluorine bond activation in fluorinated benzonitriles. These studies reveal that the activation barriers are strongly dependent on the nature of the transition metal and the electronic properties of the supporting ligands. Electrostatic interactions play a dominant role in determining the reactivity trends, with more electropositive metal centers generally exhibiting enhanced activity toward carbon-fluorine bonds.

The calculations also highlight the importance of the initial coordination mode of the fluoroaromatic substrate to the metal center. Formation of η²-arene complexes typically precedes oxidative addition, and the stability of these intermediates significantly influences the overall reaction kinetics. The presence of electron-withdrawing substituents, such as the nitrile group in 2-chloro-4-fluorobenzonitrile, generally destabilizes these π-complexes while facilitating subsequent bond activation.

XLogP3

GHS Hazard Statements

H302 (93.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (13.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (84.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (93.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types